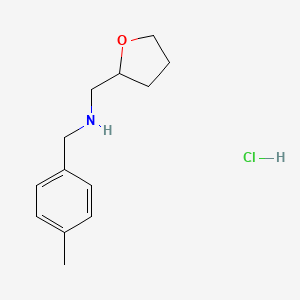
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound has been described in the literature . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . A new derivative of 1,3,4-thiadiazole was obtained in 84% yield .Molecular Structure Analysis
The molecular structure of this compound is based on a new ether-based scaffold paired with a novel sulfone-based head group . This structure was confirmed by 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the dehydrosulfurization reaction of the starting hydrazinecarbothioamide . This reaction was carried out under the action of a mixture of iodine and triethylamine in a DMF medium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 367.26 and a molecular formula of C12H12Cl2N2O3S2. Further details about its physical and chemical properties are not available from the current search results.Aplicaciones Científicas De Investigación
Medicine: Potential Inhibitor of Dihydrofolate Reductase
This compound has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme often targeted in cancer therapies . DHFR plays a crucial role in DNA synthesis and cell division, and its inhibition can lead to the suppression of tumor growth.
Agriculture: Pesticide Development
While specific studies on this compound in agriculture are not readily available, related thiadiazole derivatives are known for their use in pesticide development. They can serve as fungicides, herbicides, and insecticides, contributing to crop protection strategies .
Materials Science: Semiconductor Components
Derivatives of 1,3,4-thiadiazole, a core structure in this compound, are utilized in creating semiconductors. These materials are essential for developing electronic devices, including transistors and diodes, which are integral to modern technology .
Nanotechnology: Creation of Nanomaterials
The compound’s derivatives are also significant in nanotechnology, particularly in the synthesis of nanomaterials. These materials have applications in various fields, including electronics, medicine, and energy storage, due to their unique properties at the nanoscale .
Energy Storage: Components for Batteries
In the realm of energy storage, thiadiazole derivatives are explored for their potential in creating more efficient batteries. Their chemical properties may lead to advancements in energy density and battery life, which are critical for portable electronics and electric vehicles .
Biomedical Research: Antioxidant and Cytotoxicity Studies
Some derivatives have been characterized for their antioxidant properties and cytotoxicity against cancer cell lines. This suggests potential applications in developing new therapeutic agents for treating diseases caused by oxidative stress and cancer .
Pharmacology: G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
Research has identified this compound as a potential activator of GIRK channels, which are involved in regulating heart rate and neuronal excitability. This could have implications for treating conditions like epilepsy, pain, and anxiety .
Chemical Probes: Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with biological targets. This is crucial for drug discovery, allowing researchers to predict how the compound might behave in biological systems and design more effective drugs .
Mecanismo De Acción
Direcciones Futuras
The compound has shown promise as a potent and selective GIRK1/2 activator . It surpasses several known analogues in terms of the strength of the complex formed with the active site of the enzyme dihydrofolate reductase (DHFR) . Future research may focus on further exploring its potential therapeutic applications.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOKYXZSJHALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2574362.png)



![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)
![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)
![N-cyclopentyl-1-[(2,5-dimethylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)

![Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate](/img/structure/B2574378.png)


